Aniline beta-D-Glucuronide
Overview
Description
DL-Menthol is a naturally occurring compound primarily derived from aromatic plants, particularly through the steam distillation of cornmint oil. It belongs to the class of monoterpenes, which are organic compounds found in essential oils. DL-Menthol is known for its cooling sensation and medicinal properties, making it a versatile compound used in various industries such as pharmaceuticals, cosmetics, and food .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol or pulegone. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of DL-Menthol often involves the crystallization of menthol from peppermint oil or other mint oils. The process includes steam distillation of the oil, followed by cooling and crystallization to separate menthol crystals. Another method involves the asymmetric hydrogenation of citral, which is then converted into menthol through further synthesis steps .
Chemical Reactions Analysis
Types of Reactions: DL-Menthol undergoes various chemical reactions, including:
Oxidation: DL-Menthol can be oxidized to menthone using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of menthone can yield DL-Menthol using reducing agents like sodium borohydride.
Substitution: DL-Menthol can undergo substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid.
Major Products:
Oxidation: Menthone.
Reduction: DL-Menthol.
Substitution: Menthyl acetate.
Scientific Research Applications
DL-Menthol has a wide range of scientific research applications:
Mechanism of Action
DL-Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Upon topical application, it causes a feeling of coolness by stimulating ‘cold’ receptors and inhibiting calcium ion currents in neuronal membranes. Additionally, DL-Menthol may exert analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
D-Menthol: The other enantiomer of menthol, which is less commonly used due to its lower availability.
Isomenthol: An isomer of menthol with similar cooling properties but different sensory characteristics.
Uniqueness of DL-Menthol: DL-Menthol is a racemic mixture of D- and L-menthol, providing a balanced cooling effect and making it suitable for various applications where a moderate cooling sensation is desired. Its versatility and availability make it a valuable compound in multiple industries .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXZDAXCOTKFR-QUARPLMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435012 | |
Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92117-30-1 | |
Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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